

# An In-depth Technical Guide to 2,2'-Methylenediphenol for Advanced Research

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## Compound of Interest

Compound Name: 2,2'-Methylenediphenol

Cat. No.: B073669

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Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the properties, applications, and handling of **2,2'-Methylenediphenol**. It moves beyond basic data to provide context, mechanistic insights, and practical methodologies relevant to advanced scientific applications.

## Section 1: Core Molecular Identity and Physicochemical Profile

**2,2'-Methylenediphenol**, also known by synonyms such as 2,2'-Bis(hydroxyphenyl)methane or o,o'-Bisphenol F, is an organic compound belonging to the bisphenol family. It is a specific isomer of Bisphenol F (BPF), a class of compounds often used as monomers in the production of plastics and resins. Its precise structure, with both hydroxyl groups in the ortho position relative to the methylene bridge, imparts distinct chemical properties and reactivity compared to its 4,4'- and 2,4'- isomers.

The molecular formula for **2,2'-Methylenediphenol** is  $C_{13}H_{12}O_2$ , and it has a molecular weight of approximately 200.23 g/mol. [\[1\]](#)[\[2\]](#)

## Physicochemical Data

The fundamental properties of **2,2'-Methylenediphenol** are critical for its application in synthesis, polymer science, and biological assays. The data below has been consolidated from

various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	2467-02-9	[2]
Molecular Formula	C <sub>13</sub> H <sub>12</sub> O <sub>2</sub>	[1]
Molecular Weight	200.23 g/mol	[1]
Appearance	White to light-yellow or peach-colored powder/chunks	[2]
Melting Point	113-118 °C	[2]
Boiling Point	363-365 °C (at 758 Torr)	[2]
Solubility	Slightly soluble in Chloroform, DMSO, Methanol	[1]
pKa (Predicted)	9.81 ± 0.30	[2]
Stability	Stable under recommended storage conditions. Combustible.	[2]

## Toxicological and Safety Profile

From a safety and handling perspective, **2,2'-Methylenediphenol** is classified as an irritant.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Incompatibilities: It is incompatible with strong oxidizing agents.[2]
- Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1]

The compound's primary role in toxicological research stems from its classification as a bisphenol, a group of chemicals widely studied for their potential as endocrine-disrupting

chemicals (EDCs).[1]

## Section 2: Relevance and Applications in a Research Context

While it is a key component in the synthesis of certain polymers and resins, for the scientific community, **2,2'-Methylenediphenol** serves two primary roles: as a reference standard in toxicological studies and as a foundational scaffold in medicinal and materials chemistry.

### A Reference Compound for Endocrine Disruption Research

Bisphenols are known xenoestrogens, meaning they can mimic the effects of endogenous estrogens, potentially interfering with hormonal signaling.[3] **2,2'-Methylenediphenol** and its isomers (collectively, Bisphenol F) are often used as substitutes for the more notorious Bisphenol A (BPA).[4] Consequently, understanding their biological activity is a significant area of research.

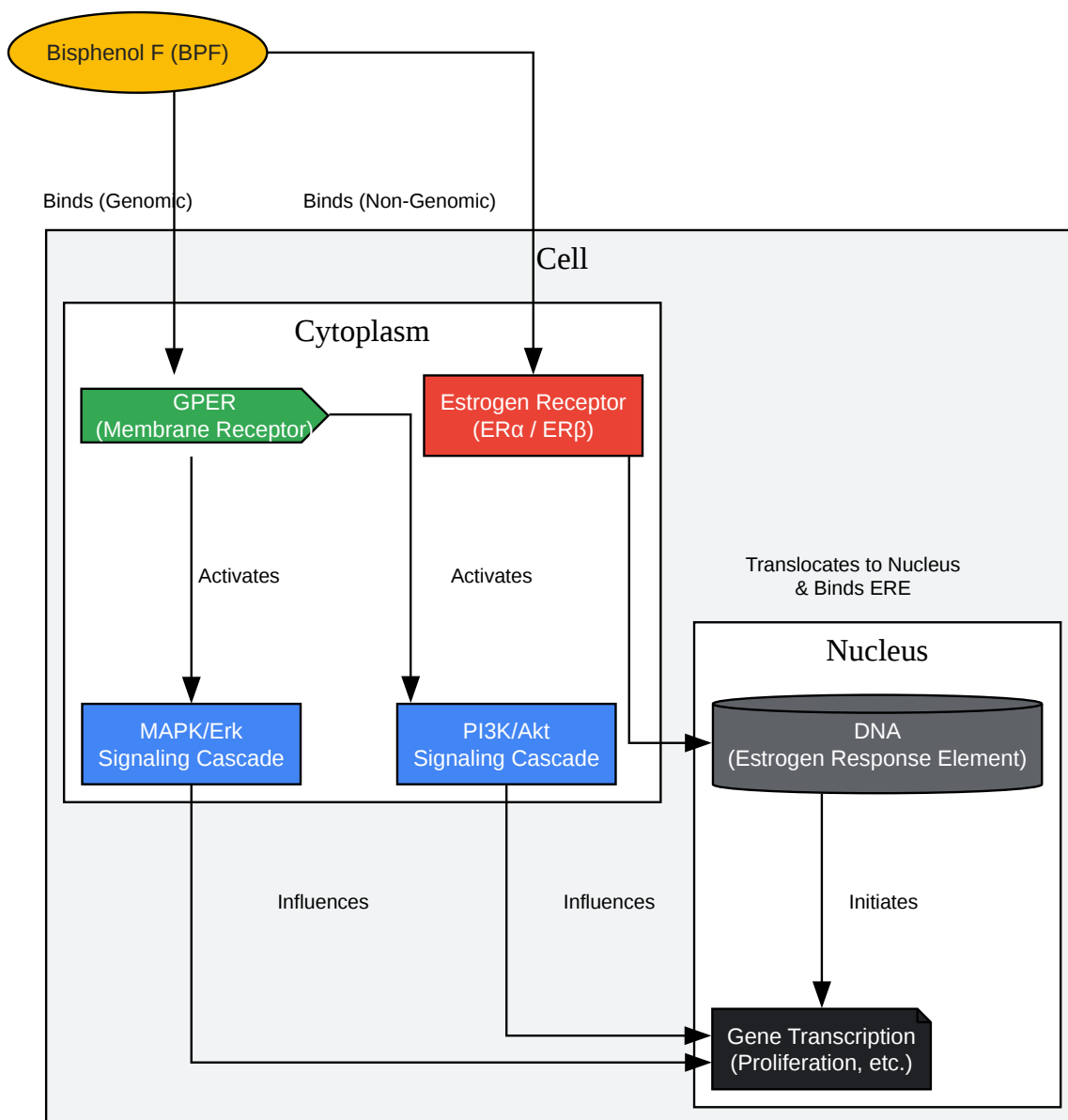
**Mechanism of Action:** The endocrine-disrupting activity of bisphenols is multifaceted. They primarily exert their effects by interacting with estrogen receptors (ERs), but their activity is not limited to a single pathway.

- **Genomic (Nuclear) Pathway:** Bisphenols can bind to nuclear estrogen receptors (ER $\alpha$  and ER $\beta$ ).[5][6] Although their binding affinity is typically much lower than that of the natural hormone 17 $\beta$ -estradiol, this binding can still initiate the transcription of estrogen-responsive genes, leading to an estrogenic effect.[5][6]
- **Non-Genomic (Membrane) Pathway:** Bisphenols can also act through membrane-associated receptors, such as the G protein-coupled estrogen receptor (GPER).[5] This interaction triggers rapid, non-genomic signaling cascades inside the cell, including the activation of pathways like PI3K/Akt and MAPK/Erk, which are crucial for cell proliferation, survival, and migration.[5][7]

The ability of bisphenols to activate these pathways makes them compounds of interest in studies on hormone-dependent cancers, such as certain types of breast cancer.[8]

## Visualizing the Dual Signaling Pathways of Bisphenols

The following diagram illustrates the two primary mechanisms through which bisphenols like BPF can disrupt cellular signaling.



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